molecular formula C18H26O2 B1662025 4-(trans-4-Pentylcyclohexyl)benzoic acid CAS No. 65355-30-8

4-(trans-4-Pentylcyclohexyl)benzoic acid

Cat. No. B1662025
CAS RN: 65355-30-8
M. Wt: 274.4 g/mol
InChI Key: YXKKMVGGPRVHIL-UHFFFAOYSA-N
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Description

4-(trans-4-Pentylcyclohexyl)benzoic acid, also known as PCHBA, is a chemical compound that belongs to the class of organic compounds called benzoic acids. It has a molecular formula of C18H26O2 and a molecular weight of 274.4 .


Molecular Structure Analysis

The molecular structure of 4-(trans-4-Pentylcyclohexyl)benzoic acid consists of 18 carbon atoms, 26 hydrogen atoms, and 2 oxygen atoms . It has a monoisotopic mass of 274.193268 Da .


Physical And Chemical Properties Analysis

4-(trans-4-Pentylcyclohexyl)benzoic acid is a white to almost white crystal or powder . It has a density of 1.0±0.1 g/cm3, a boiling point of 410.5±24.0 °C at 760 mmHg, and a flash point of 195.2±17.6 °C . It has a molar refractivity of 82.3±0.3 cm3, a polar surface area of 37 Å2, and a molar volume of 270.3±3.0 cm3 .

Safety And Hazards

The safety information for 4-(trans-4-Pentylcyclohexyl)benzoic acid indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H315 and H319, and the precautionary statements include P305, P351, and P338 .

properties

IUPAC Name

4-(4-pentylcyclohexyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O2/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-12-17(13-11-16)18(19)20/h10-15H,2-9H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXKKMVGGPRVHIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50389271
Record name 4-(4-pentylcyclohexyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50389271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Pentylcyclohexyl)benzoic acid

CAS RN

65355-30-8
Record name 4-(4-pentylcyclohexyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50389271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(trans-4-Amylcyclohexyl)benzoic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
VS Bezborodov, VI Lapanik, PV Adomenas… - Liquid …, 1992 - Taylor & Francis
The reaction of trans-4-alkylcyclohexanecarboxylic acid chlorides, 4-alkylbenzoic, 4-(trans-4-alkylcyclohexyl)-benzoic, 4-alkyl-3-substituted biphenyl-4′-carboxylic acids (I) with 4-…
Number of citations: 14 www.tandfonline.com
SM Kelly, R Buchecker - Helvetica chimica acta, 1988 - Wiley Online Library
About forty novel phenyl benzoates also incorporating a trans‐1,4‐disubstituted cyclohexane ring and a chiral centre have been prepared. The dependence of the liquid‐crystal …
Number of citations: 24 onlinelibrary.wiley.com
M Knapkiewicz, M Robakowska, A Rachocki - Journal of Molecular Liquids, 2022 - Elsevier
The effect of a photo-active reactive mesogen 4-(3-acryloyloxypropyloxy)-benzoesure2-methyl-1,4-phenylester on an antiferroelectric liquid crystal was investigated in the context of …
Number of citations: 0 www.sciencedirect.com

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